3-chloro-6-(difluoromethoxy)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-Chloro-6-(difluoromethoxy)-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, a thienylmethyl group, and a difluoromethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(difluoromethoxy)-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chloro and Difluoromethoxy Groups: Chlorination and difluoromethoxylation are carried out using appropriate reagents such as thionyl chloride and difluoromethyl ether, respectively.
Attachment of the Thienylmethyl Group: The thienylmethyl group is introduced via a nucleophilic substitution reaction, typically using a thienylmethyl halide and a base.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(difluoromethoxy)-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Chloro-6-(difluoromethoxy)-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-6-(difluoromethoxy)-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-methoxy-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide
- 3-Chloro-6-(trifluoromethoxy)-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide
- 3-Chloro-6-(difluoromethoxy)-N-(2-furanylmethyl)-1-benzothiophene-2-carboxamide
Uniqueness
3-Chloro-6-(difluoromethoxy)-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H10ClF2NO2S2 |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
3-chloro-6-(difluoromethoxy)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H10ClF2NO2S2/c16-12-10-4-3-8(21-15(17)18)6-11(10)23-13(12)14(20)19-7-9-2-1-5-22-9/h1-6,15H,7H2,(H,19,20) |
InChI Key |
WRUDBVDQKYFUMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)OC(F)F)Cl |
Origin of Product |
United States |
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